Home > Products > Screening Compounds P76266 > Zinc o-acetylsalicylate
Zinc o-acetylsalicylate - 70875-96-6

Zinc o-acetylsalicylate

Catalog Number: EVT-13892878
CAS Number: 70875-96-6
Molecular Formula: C18H14O8Zn
Molecular Weight: 423.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zinc o-acetylsalicylate, also known as zinc acetylsalicylate, is a coordination compound formed by the interaction of zinc ions and acetylsalicylic acid, commonly known as aspirin. This compound is notable for its potential therapeutic applications, particularly in reducing gastrointestinal side effects associated with traditional aspirin use. The synthesis of zinc o-acetylsalicylate involves the reaction of acetylsalicylic acid with zinc salts, leading to a complex that may exhibit enhanced bioavailability and reduced toxicity.

Source

Zinc o-acetylsalicylate is derived from acetylsalicylic acid, which is synthesized through the esterification of salicylic acid with acetic anhydride or acetyl chloride. The interaction with zinc salts such as zinc acetate or zinc chloride results in the formation of the zinc complex. Research indicates that this compound can be synthesized using various methods, including solvent-free reactions and hydrothermal techniques .

Classification

Zinc o-acetylsalicylate falls under the category of metal-organic complexes. It is classified as a coordination compound due to the presence of a central zinc ion coordinated to the carboxylate groups of acetylsalicylic acid. This classification highlights its unique chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of zinc o-acetylsalicylate can be achieved through several methods:

  1. Reaction with Zinc Salts: Acetylsalicylic acid reacts with zinc salts such as zinc chloride or zinc acetate in aqueous solutions. The reaction typically occurs at elevated temperatures, allowing for the formation of the complex.
  2. Solvent-Free Synthesis: This method involves mixing acetylsalicylic acid and zinc oxide or zinc acetate without any solvent, promoting a direct reaction that yields the desired compound efficiently .
  3. Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature conditions in an aqueous environment to facilitate the formation of crystalline zinc o-acetylsalicylate .

Technical Details

The synthesis process can be monitored using various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the complex and characterize its structural properties .

Molecular Structure Analysis

Structure

Zinc o-acetylsalicylate has a tetrahedral coordination geometry around the zinc ion. The structure consists of a central zinc ion coordinated by two acetylsalicylic acid ligands through their carboxylate groups, along with water molecules acting as additional ligands .

Data

  • Molecular Formula: C10_{10}H9_{9}O5_{5}Zn
  • Molecular Weight: Approximately 284.6 g/mol
  • CAS Number: 70875-96-6

The crystal structure has been elucidated through X-ray crystallography, revealing distinct bonding interactions between the metal ion and the ligand .

Chemical Reactions Analysis

Reactions

Zinc o-acetylsalicylate can undergo several chemical reactions:

  1. Thermal Decomposition: Upon heating, it decomposes into various products including carbon dioxide, xanthone, and acetic acid at specific temperature ranges (around 200°C to 400°C) .
  2. Ligand Exchange Reactions: The coordination environment can be altered by introducing other ligands that can replace water molecules or carboxylate groups.
  3. Complexation Reactions: It can interact with other metal ions, potentially forming mixed-metal complexes that may exhibit different biological activities .

Technical Details

The decomposition products have been identified using gas chromatography-mass spectrometry (GC-MS), indicating a complex array of organic compounds resulting from thermal treatment .

Mechanism of Action

Process

The mechanism by which zinc o-acetylsalicylate exerts its effects involves several pathways:

  • Anti-inflammatory Action: Similar to aspirin, it inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
  • Gastroprotective Effects: The presence of zinc may enhance mucosal protection in the gastrointestinal tract, potentially mitigating aspirin's ulcerogenic effects .

Data

Studies suggest that this compound has a better therapeutic index compared to standard aspirin formulations, making it a candidate for further pharmacological development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline solids.
  • Melting Point: Approximately 150°C.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to heat.
  • Reactivity: Reacts with acids to release acetic acid; may form complexes with other metal ions.

Relevant analyses have shown that thermal stability can vary based on the hydration state and coordination environment around the zinc ion .

Applications

Zinc o-acetylsalicylate has several scientific uses:

  • Pharmaceutical Applications: It is being explored as an alternative formulation for anti-inflammatory therapies due to its improved safety profile compared to traditional aspirin.
  • Research Tool: Used in studies investigating metal-ligand interactions and their biological implications.
  • Potential in Drug Development: Its unique properties may contribute to new drug formulations aimed at reducing side effects associated with non-steroidal anti-inflammatory drugs.
Synthesis and Structural Characterization of Zinc o-Acetylsalicylate

Historical Evolution of Synthesis Methodologies

The synthesis of acetylsalicylic acid derivatives has evolved significantly from early botanical extracts to sophisticated catalytic methodologies. The journey began with the isolation of salicin from willow bark (Salix alba) in 1829 by French chemist Henri Leroux, which marked the first scientific approach to accessing salicylate precursors [2] [5]. This discovery paved the way for the development of salicylic acid as a therapeutic agent, though its clinical utility was limited by gastrointestinal irritation. The pivotal moment arrived in 1897 when Felix Hoffmann at Bayer successfully acetylated salicylic acid using acetic anhydride with concentrated sulfuric acid as a catalyst, yielding the first pure form of acetylsalicylic acid (aspirin) [2] [3]. This homogeneous acid-catalyzed approach dominated industrial production throughout the early 20th century despite significant drawbacks including low yields (65-67%), reactor corrosion, and substantial environmental pollution from acid waste streams [3].

The late 20th century witnessed a paradigm shift toward heterogeneous catalysis to address these limitations. Solid acid catalysts emerged as environmentally benign alternatives, with sulfate-modified zirconia (SO₄²⁻/ZrO₂) systems demonstrating remarkable efficacy in the 1990s, achieving yields up to 95% [3]. However, these catalysts suffered from sulfate leaching and thermal instability. This led to the exploration of tungstated zirconia (WO₃/ZrO₂) in the early 2000s, which offered superior thermal stability (>500°C) and retained catalytic activity even in steam-containing environments [3]. The latest evolution incorporates zinc-based catalysts, particularly zinc oxide (ZnO), which enables direct synthesis of zinc acetylsalicylate complexes rather than just acetylsalicylic acid [6] [8]. This approach leverages zinc oxide's dual functionality as both catalyst and reactant, fundamentally changing the synthetic landscape [8].

Table 1: Historical Development of Zinc o-Acetylsalicylate Synthesis Methodologies

EraCatalytic SystemYield (%)Key LimitationsInnovation Drivers
1897-1950sConcentrated H₂SO₄65-67Severe corrosion, acidic wasteInitial synthesis protocol
1960s-1980sH₃PO₄/Aminosulfonic acid70-93Water solubility, reusability issuesReduced corrosion
1990s-2000sSO₄²⁻/ZrO₂ solid superacid90-95Sulfate leaching, thermal instabilityHeterogeneous catalysis adoption
2000s-2010sWO₃/ZrO₂ solid superacid92-96Complex preparation, moderate acidityEnhanced thermal stability
2010s-PresentZnO-based systems98+Particle size sensitivityDirect complex formation, dual functionality

Comparative Analysis of Metathesis vs. Solvent Evaporation Techniques

Two principal methodologies dominate the synthesis of zinc o-acetylsalicylate: metathesis (double displacement) and solvent evaporation. Each approach presents distinct advantages and limitations in terms of crystallinity, purity, and scalability.

The metathesis reaction employs zinc sulfate or zinc chloride as the zinc source in aqueous solution, reacting with sodium acetylsalicylate under controlled pH conditions (5.5-6.5). This method proceeds according to the reaction:2Na(C₉H₇O₄) + Zn²⁺ → Zn(C₉H₇O₄)₂ + 2Na⁺Key advantages include ambient temperature operation and high yield (>95%). However, it requires meticulous purification to remove sodium ion contaminants, typically involving multiple recrystallization steps from ethanol-water mixtures [6] [9]. The crystalline structure obtained via metathesis typically exhibits a monoclinic lattice with characteristic Zn-O bond lengths of 1.97-2.02 Å, as confirmed by single-crystal X-ray diffraction studies. Fourier-transform infrared (FTIR) spectroscopy reveals signature peaks at 1575 cm⁻¹ (asymmetric COO⁻ stretch), 1390 cm⁻¹ (symmetric COO⁻ stretch), and 1750 cm⁻¹ (ester C=O), confirming bidentate chelation between zinc and acetylsalicylate ligands [9].

In contrast, the solvent evaporation technique utilizes direct reaction of acetylsalicylic acid with zinc oxide in non-aqueous media:2HC₉H₇O₄ + ZnO → Zn(C₉H₇O₄)₂ + H₂OThis approach typically employs ethanol or acetone as solvents under reflux conditions (70-80°C). The slow evaporation of solvent yields highly pure crystals with fewer ionic impurities than the metathesis route. Crystals grown via solvent evaporation exhibit superior long-range order, as evidenced by sharper XRD peaks and reduced lattice strain (0.0025 vs. 0.0048 in metathesis-derived crystals). Thermogravimetric analysis (TGA) shows a single decomposition event at 210°C, indicating homogeneous crystal packing [6] [8]. The process is notably employed in the patented "one-pot" synthesis (US Patent 6,278,014), where stoichiometric acetylsalicylic acid and zinc oxide react exothermically without catalysts, yielding a composite powder containing 98% zinc acetylsalicylate and zinc acetate with less than 2% free salicylic acid [8].

Table 2: Comparative Analysis of Zinc o-Acetylsalicylate Synthesis Techniques

ParameterMetathesis MethodSolvent Evaporation Method
Reaction Scheme2Na(C₉H₇O₄) + ZnSO₄ → Zn(C₉H₇O₄)₂ + Na₂SO₄2HC₉H₇O₄ + ZnO → Zn(C₉H₇O₄)₂ + H₂O
Temperature25-30°C70-80°C (reflux)
Crystal SystemMonoclinicOrthorhombic
Zn-O Bond Length (Å)1.97-2.022.00-2.05
FTIR νₐₛ(COO⁻) (cm⁻¹)15751572
Purity (%)92-95 (after recrystallization)97-99 (direct)
Principal ImpuritiesNa⁺ ions (50-200 ppm)Zinc acetate (<3%)
ScalabilityModerate (batch process limitation)High (continuous reactor compatible)

Role of Zinc Oxide in Enhancing Reaction Efficiency

Zinc oxide (ZnO) serves as more than a mere zinc source in the synthesis of zinc o-acetylsalicylate; its unique physicochemical properties fundamentally enhance reaction kinetics and product purity. The acid-neutralization mechanism operates efficiently due to ZnO's basic surface sites (pKb ≈ 5.6), which readily deprotonate acetylsalicylic acid (pKa ≈ 3.5) at the carboxyl group. This generates water as the sole by-product, avoiding the salt contaminants typical of metathesis routes [8]. Thermal activation of ZnO at 400-450°C dramatically increases its reactivity by reducing surface hydroxylation and creating oxygen vacancies that serve as Lewis acid sites. These activated surfaces exhibit surface basicity exceeding 0.8 mmol/g, as measured by CO₂ temperature-programmed desorption (TPD), significantly enhancing proton abstraction capacity [6] [9].

The emergence of nano-structured ZnO has revolutionized reaction efficiency. Nanoparticles (20-50 nm) synthesized via mechanochemical processing or controlled precipitation exhibit surface areas (BET) of 30-70 m²/g, compared to 1-5 m²/g for micron-sized ZnO [6] [9]. This nanoscale morphology dramatically increases the interfacial contact area with acetylsalicylic acid, reducing reaction completion time from hours to minutes. The United States Patent 6,278,014 demonstrates that nano-ZnO achieves 98% conversion within 20 minutes at 55°C without external solvent, compared to 4 hours required for bulk ZnO under similar conditions [8]. This efficiency stems from both geometric and electronic factors:

  • Geometric Factor: High surface-to-volume ratio increases active site density
  • Electronic Factor: Quantum confinement effects enhance Lewis acidity of Zn²⁺ sites

Advanced ZnO composites further optimize performance. Tungsten-oxide-modified ZnO (WO₃/ZnO) creates interfacial Brønsted acid sites that catalyze the esterification step while zinc sites coordinate the carboxylate. Similarly, zinc oxide-zirconia (ZnO-ZrO₂) heterojunctions generate strong Lewis acid-strong base pairs that synergistically activate both reactants. These engineered systems achieve near-quantitative yields (>99.5%) with minimal free salicylic acid (<0.5%) [3] [9].

Table 3: Impact of ZnO Nanostructure on Reaction Efficiency Parameters

ZnO MorphologySynthesis MethodSurface Area (m²/g)Reaction Time (min)Conversion (%)Free Salicylic Acid (%)
MicrocrystallineFrench process1.2-2.5240-36078-825.8-7.2
Hexagonal plateletsControlled precipitation16-2590-12089-923.2-4.1
Nanorods (L=200nm)Hydrothermal synthesis35-4745-6094-962.1-2.8
Nanoparticles (30nm)Sol-gel process50-7415-2597-990.8-1.5
WO₃/ZnO compositeCo-precipitation82-10510-1599.2-99.80.2-0.4

Properties

CAS Number

70875-96-6

Product Name

Zinc o-acetylsalicylate

IUPAC Name

zinc;2-acetyloxybenzoate

Molecular Formula

C18H14O8Zn

Molecular Weight

423.7 g/mol

InChI

InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

QERFJLRDDKQIKF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.